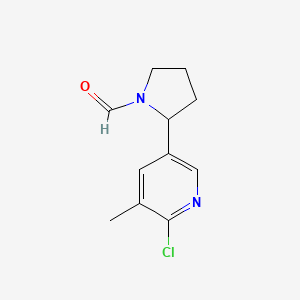

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a chlorinated methylpyridine moiety

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H13ClN2O/c1-8-5-9(6-13-11(8)12)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3 |

InChI Key |

JYSZQAUGGFSESR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with pyrrolidine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits several biological activities, which can be summarized as follows:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

- Antimicrobial Effects : Its structural characteristics may contribute to activity against various microbial strains, warranting exploration in infectious disease treatment.

- Neuroprotective Potential : Some derivatives of similar compounds have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Anticancer Activity : A study published in Chemistry & Biodiversity examined the cytotoxic effects of various pyridine derivatives, including those related to 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde. The findings indicated that certain modifications could enhance anticancer activity significantly .

- Structure-Activity Relationship (SAR) : Research on related compounds has provided insights into how different substituents affect biological activity. For instance, variations in the methyl and chloro groups have been shown to influence binding affinity to biological targets .

- Synthetic Pathways : Innovative synthetic methods have been developed to create derivatives of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde that demonstrate enhanced biological activities, highlighting the importance of structural modifications .

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure but with a phenyl group instead of a pyrrolidine ring.

(2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of a pyrrolidine ring and a chlorinated methylpyridine moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C12H15ClN2O

Molecular Weight : 238.71 g/mol

IUPAC Name : 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI Key : ZRIKKAMWHLXFOT-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with pyrrolidine under basic conditions. Common bases used include sodium hydride or potassium carbonate, facilitating nucleophilic substitution followed by oxidation to form the aldehyde group.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolidine, including 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, exhibit notable antibacterial and antifungal activities. In vitro tests showed significant inhibitory effects against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings suggest that the compound may act as a potential antimicrobial agent, particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The mechanism by which 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It may interact with various biological receptors, potentially modulating signaling pathways related to inflammation or immune response.

Case Studies and Research Findings

A comprehensive review of β-amino acid derivatives highlighted the antiviral properties of compounds similar to 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, particularly against viruses like HSV and VSV .

In one study, pyrrolidine derivatives were evaluated for their ability to inhibit viral replication in cell cultures infected with HSV-1, demonstrating promising results that warrant further investigation into their therapeutic potential .

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives such as 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde, the unique structural features of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde contribute to its distinct biological activities. The presence of the chlorinated pyridine ring enhances its reactivity and potential interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.